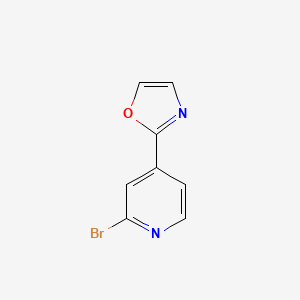

2-(2-Bromopyridin-4-YL)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-(2-bromopyridin-4-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |

InChI Key |

YWXFVQGNAPEHDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromopyridin 4 Yl Oxazole and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 2-(2-Bromopyridin-4-YL)oxazole, suggests two primary disconnection points. The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring's C4 position and the oxazole (B20620) ring's C2 position. This approach simplifies the molecule into a 2-bromopyridine-4-yl synthon (such as 2-bromoisonicotinaldehyde or a derivative of 2-bromoisonicotinic acid) and an oxazole or a precursor synthon.

A second set of disconnections involves breaking the bonds within the oxazole ring itself. This leads to several well-established synthetic routes for oxazole formation, which can be adapted to incorporate the pyridyl substituent. These routes form the basis of the conventional synthetic methods discussed below.

Conventional Routes to the Oxazole Core

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering viable pathways.

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. This reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid. The required 2-acylamino-ketone precursor can be synthesized from readily available amino acid derivatives.

For the synthesis of this compound, this pathway would involve the reaction of a 2-bromoisonicotinoyl derivative with an α-amino ketone, followed by acid-catalyzed cyclization.

Table 1: Overview of Robinson-Gabriel Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1. Precursor Synthesis | Acylation of an α-amino ketone with a 2-bromoisonicotinic acid derivative. | α-amino ketone, activated 2-bromoisonicotinic acid (e.g., acid chloride) |

| 2. Cyclodehydration | Intramolecular cyclization and dehydration to form the oxazole ring. | Sulfuric Acid (H₂SO₄), Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃) |

The Bredereck reaction provides an efficient route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. To apply this to the target molecule, 2-bromoisonicotinamide would be reacted with an appropriate α-haloketone. This method is noted for being an economical and clean process for oxazole synthesis.

The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles. The reaction involves a one-pot [3+2] cycloaddition between an aldehyde and p-Toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃).

This method is particularly well-suited for synthesizing pyridyl-oxazole systems. The Georgiades group utilized the Van Leusen reaction for the construction of oxazole moieties from aldehyde starting materials to create complex pyridyl-oxazole architectures. For the target molecule, the key starting material would be 2-bromo-pyridine-4-carbaldehyde, which reacts with TosMIC to form the desired oxazole ring. The reaction proceeds through a deprotonated TosMIC intermediate that attacks the aldehyde, followed by cyclization and elimination of toluenesulfinic acid to yield the oxazole.

Table 2: Typical Conditions for Van Leusen Oxazole Synthesis

| Component | Example | Purpose |

|---|---|---|

| Aldehyde | 2-bromo-pyridine-4-carbaldehyde | Provides C4 and C5 atoms of the oxazole ring and the pyridyl substituent. |

| Isocyanide | Tosylmethyl isocyanide (TosMIC) | Provides C2 atom, nitrogen atom, and a methylene group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates TosMIC to initiate the reaction. |

| Solvent | Methanol (MeOH) | Common solvent for the reaction. |

Modern synthetic chemistry offers several intramolecular cyclization methods for oxazole synthesis. One notable metal-free approach is the phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides. This method provides a broad substrate scope and avoids the use of heavy metals. The process involves the formation of an intermediate which then undergoes cyclization to form the oxazole ring. This strategy could be adapted by designing an enamide precursor bearing the 2-bromopyridin-4-yl group.

Introduction of the Bromopyridine Moiety

The 2-bromo-4-substituted pyridine core is a critical precursor for many of the synthetic routes described above. The synthesis of this intermediate is non-trivial.

Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. A more controlled and common method for producing 2-bromopyridine (B144113) is the diazotization of 2-aminopyridine, followed by bromination. This reaction is typically carried out in hydrobromic acid with sodium nitrite and bromine.

Table 3: Common Methods for 2-Bromopyridine Synthesis

| Starting Material | Reagents | Key Features |

|---|---|---|

| 2-Aminopyridine | HBr, Br₂, NaNO₂ | The Craig diazotization-bromination technique is a well-established method yielding 2-bromopyridine. |

Once 2-bromopyridine is obtained, it must be functionalized at the 4-position to generate a suitable precursor like 2-bromo-pyridine-4-carbaldehyde or 2-bromoisonicotinic acid for subsequent oxazole ring formation.

Precursor Synthesis of Brominated Pyridines (e.g., 2-Amino-4-bromopyridine derivatives)

A key precursor for the target molecule is a suitably functionalized brominated pyridine. 2-Amino-4-bromopyridine is a particularly valuable intermediate due to the versatility of its amino and bromo groups, which allow for further chemical modifications guidechem.com. Several synthetic routes for its preparation have been established.

One common method starts from 4-bromopyridine hydrochloride, which undergoes a three-step sequence: esterification, amination, and finally a Hofmann degradation reaction to yield 2-Amino-4-bromopyridine guidechem.comchemicalbook.comgoogle.com. This pathway is noted for its use of low-cost raw materials and suitability for industrial-scale production guidechem.comgoogle.com.

Another approach utilizes 2-amino-4-methylpyridine as the starting material. This method involves the protection of the amino group via acetylation, followed by oxidation to form 2-acetylamino-4-pyridinecarboxylic acid. Subsequent rearrangement and reflux with hydrobromic acid afford 2-amino-4-bromopyridine in high yield google.com. A variation of this involves a Hofmann degradation of 4-bromo-2-pyridinecarboxamide to obtain the final product guidechem.com.

The synthesis can also be achieved from tert-butyl 4-bromopyridin-2-ylcarbamate by deprotection using hydrobromic acid chemicalbook.comchemicalbook.com. After stirring for 16 hours, the reaction mixture is neutralized and extracted to yield the desired product chemicalbook.comchemicalbook.com.

| Starting Material | Key Steps | Reagents | Yield | Reference |

| 4-Bromopyridine hydrochloride | 1. Esterification 2. Amination 3. Hofmann Degradation | 1. Ethyl pyruvate, H₂O₂ 2. NH₃ 3. Br₂, NaOH | High | guidechem.comgoogle.com |

| 2-Amino-4-methylpyridine | 1. Acetyl protection 2. Oxidation 3. DPPA rearrangement 4. Hydrobromic acid reflux | 1. Acetylating agent 2. Oxidizing agent 3. DPPA 4. HBr | >98% | google.com |

| tert-Butyl 4-bromopyridin-2-ylcarbamate | Deprotection | HBr (48% in water) | 58% | chemicalbook.comchemicalbook.com |

Coupling Strategies for Pyridine-Oxazole Linkage

The formation of the bond between the pyridine and oxazole rings is a critical step in the synthesis of this compound. Several strategies can be employed to achieve this linkage.

One of the most fundamental and versatile methods for oxazole synthesis is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base nih.govijpsonline.com. In the context of the target molecule, a 2-bromo-pyridine-4-carbaldehyde would be reacted with TosMIC to directly form the this compound skeleton. This method is advantageous due to its one-step nature and the availability of the starting materials nih.govijpsonline.com.

Another major strategy involves cycloaddition reactions . Oxazoles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups, reacting with dienophiles to form pyridine derivatives after a subsequent elimination or rearrangement step pharmaguideline.comtandfonline.comwikipedia.org. While this typically forms a pyridine ring from an oxazole, the reverse concept of constructing the oxazole onto a pre-existing pyridine ring is more common. This can be achieved through condensation reactions, such as reacting an α-haloketone with an amide, a classic approach to forming the oxazole ring system thieme-connect.com. For the target compound, this would involve a derivative of 2-bromo-isonicotinamide reacting with a suitable α-haloketone.

Cross-coupling reactions, which are discussed in more detail in the following section, represent a powerful modern approach. These methods involve pre-forming the pyridine and oxazole rings separately, each with a suitable functional group (e.g., a halide on one ring and an organometallic group on the other), and then coupling them using a transition metal catalyst researchgate.net.

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. The synthesis of complex heterocyclic systems like this compound benefits significantly from these advanced strategies.

Transition-Metal Catalyzed Coupling Reactions for Oxazole-Pyridyl Bond Formation (e.g., Pd-catalyzed C-H activation and cross-coupling)

Transition-metal catalysis, particularly with palladium, offers powerful tools for forming the crucial C-C bond between the pyridine and oxazole rings nih.gov. These methods often provide high yields and functional group tolerance under mild conditions nih.gov.

Palladium-catalyzed C-H activation is a state-of-the-art strategy that avoids the need for pre-functionalization of the coupling partners. In this approach, a C-H bond on one of the heterocyclic rings is directly activated by the palladium catalyst and coupled with a halogenated partner rsc.orgnih.govmdpi.comrsc.org. For instance, a 2-bromo-4-halopyridine could be coupled with an oxazole via direct C-H arylation at the C4 position of the pyridine ring mdpi.com. The use of directing groups on the substrate can precisely control the site of C-H activation nih.gov.

More established are palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Stille reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base youtube.com. To synthesize the target molecule, one could couple 4-oxazolylboronic acid with a 2,4-dibromopyridine or, conversely, 2-bromo-4-pyridylboronic acid with a halogenated oxazole nih.govresearchgate.net. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination youtube.com.

Stille Coupling: This method couples an organotin compound (stannane) with an organic halide, catalyzed by palladium nih.gov. A 5-(tri-n-butylstannyl)oxazole could be reacted with a 2,4-dibromopyridine to form the desired linkage at the C4 position of the pyridine nih.gov. Stille reactions are known for their tolerance to a wide variety of functional groups nih.govacs.org.

| Reaction Type | Key Components | Catalyst Example | Advantages | Reference |

| C-H Activation | Heterocycle, Halogenated Partner, Oxidant | Pd(OAc)₂ | Atom economy, avoids pre-functionalization | rsc.orgnih.gov |

| Suzuki Coupling | Organoboron, Organic Halide, Base | Pd(PPh₃)₄ | Mild conditions, high yields, commercial availability of reagents | nih.govresearchgate.net |

| Stille Coupling | Organostannane, Organic Halide | Pd(PPh₃)₄ | Broad functional group tolerance | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key green chemistry tool, significantly accelerating many organic reactions . The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods researchgate.netmdpi.com.

For the synthesis of oxazole and pyridine derivatives, microwave heating has proven highly effective. It can be applied to various reaction types, including:

Cyclization Reactions: The formation of the oxazole ring from precursors like p-substituted 2-bromoacetophenone and urea (B33335) can be efficiently carried out under microwave irradiation ijpsonline.com.

Cross-Coupling Reactions: Suzuki couplings of dichloropyrimidines (a related azine) have been achieved in as little as 15 minutes with low catalyst loading under microwave conditions semanticscholar.orgbohrium.com. This high efficiency is transferable to the synthesis of pyridine-oxazole systems.

One-Pot Syntheses: Multicomponent reactions to form heterocyclic scaffolds are often amenable to microwave heating, which provides the energy required to drive the reaction to completion quickly and cleanly researchgate.netmdpi.comnih.govnih.govnih.gov.

The main advantages of this technique are rapid heating, precise temperature control, and the potential for solvent-free reactions, which aligns with the principles of green chemistry .

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time and resources, and simplifies synthetic procedures bohrium.com.

The synthesis of substituted oxazoles and pyridines is well-suited to MCR strategies. For example, a novel three-component synthesis of 5-aminooxazoles has been reported by heating an aldehyde, an amine, and an isocyanoacetamide in methanol acs.org. This demonstrates the potential to rapidly assemble the oxazole core from simple, readily available inputs acs.org. Similarly, various MCRs exist for the synthesis of functionalized pyridines bohrium.comacsgcipr.org.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned.

Catalyst and Ligand Selection: In transition-metal catalyzed reactions, the choice of catalyst, its oxidation state, and the coordinating ligands can have a profound impact on reaction efficiency. For Suzuki couplings, while Pd(PPh₃)₄ is common, screening other palladium sources and ligands may improve yields, especially for challenging substrates nih.gov.

Solvent and Base: The polarity of the solvent and the strength of the base are critical variables, particularly in cross-coupling reactions. A mixture of an organic solvent like 1,4-dioxane and water is often effective for Suzuki reactions, and the choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) must be optimized for the specific substrates nih.gov.

Temperature and Reaction Time: Conventional heating often requires long reaction times at elevated temperatures. As discussed, microwave irradiation can drastically shorten reaction times and may lead to cleaner reactions by minimizing the formation of thermal decomposition byproducts researchgate.netsemanticscholar.org. Careful optimization of the temperature profile is essential.

Reactant Stoichiometry: Adjusting the ratio of the reactants can be necessary to drive the reaction to completion. For example, in cross-coupling reactions, a slight excess of the organoboron or organotin reagent is often used to ensure the complete consumption of the more valuable halogenated partner nih.gov.

Green Chemistry Approaches: The use of ionic liquids as reusable solvents or performing reactions under solvent-free conditions can enhance yields and simplify product purification ijpsonline.comorganic-chemistry.org. For instance, an improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids, which could be reused multiple times without a significant loss in product yield organic-chemistry.org.

By systematically screening these parameters, a robust and high-yielding synthetic route to this compound can be developed.

Spectroscopic and Structural Elucidation Methodologies of 2 2 Bromopyridin 4 Yl Oxazole and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N). mdpi.com For complex heterocyclic systems like 2-(2-Bromopyridin-4-YL)oxazole, multi-dimensional NMR experiments are indispensable for assigning signals and confirming the connectivity between the pyridine (B92270) and oxazole (B20620) rings. ipb.pt

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for a definitive assignment, two-dimensional (2D) techniques are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the coupled protons on the pyridine ring (e.g., H-3 with H-5, and H-5 with H-6) and between the protons on the oxazole ring (H-4' and H-5').

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyridine C-2 | - | ~142.0 | H-3 → C-2, C-4; H-6 → C-2 |

| Pyridine C-3 | ~7.80 | ~122.5 | H-3 → C-2, C-4, C-5 |

| Pyridine C-4 | - | ~140.0 | H-3 → C-4; H-5 → C-4; H-6 → C-4 |

| Pyridine C-5 | ~7.65 | ~121.0 | H-5 → C-3, C-4, C-6 |

| Pyridine C-6 | ~8.40 | ~150.5 | H-6 → C-2, C-4, C-5 |

| Oxazole C-2' | - | ~161.0 | H-3 → C-2'; H-5 → C-2'; H-4' → C-2'; H-5' → C-2' |

| Oxazole C-4' | ~7.30 | ~128.0 | H-4' → C-2', C-5' |

Note: Chemical shifts are estimations based on data for substituted pyridines and oxazoles. Actual values may vary.

Given that the molecule contains two distinct nitrogen atoms, ¹⁵N NMR spectroscopy offers direct insight into their electronic environments. mdpi.com Although ¹⁵N has low natural abundance and sensitivity, modern techniques like HMBC experiments optimized for ¹H-¹⁵N coupling can be used for signal assignment. ipb.ptwikipedia.org

The nitrogen in the pyridine ring is a "pyridine-type" nitrogen, while the nitrogen in the oxazole ring is in a different electronic environment due to the adjacent oxygen atom. mdpi.com Their chemical shifts in the ¹⁵N NMR spectrum would therefore be distinct. The pyridine nitrogen is expected to resonate at a higher frequency (lower ppm value, relative to nitromethane) compared to the oxazole nitrogen. This technique is highly effective for distinguishing between isomers and studying tautomeric equilibria in nitrogen heterocycles. wikipedia.orgresearchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide unambiguous information about molecular structures. nih.gov

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Atom Position | Nitrogen Type | Predicted ¹⁵N Chemical Shift (δ, ppm, relative to CH₃NO₂) |

|---|---|---|

| Pyridine N-1 | Pyridine-type | -60 to -100 |

Note: Shift ranges are general for these types of heterocyles and can be influenced by solvent and substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bond vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (Pyridine and Oxazole rings) |

| 1600-1450 | C=C and C=N stretching | Aromatic ring skeletal vibrations |

| 1300-1200 | C-O-C asymmetric stretching | Oxazole ring |

| 1100-1000 | C-O-C symmetric stretching | Oxazole ring |

| ~1050 | C-Br stretching | Bromopyridine |

Note: These are characteristic ranges. Specific peak positions and intensities depend on the complete molecular structure.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectral shifts provide information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is particularly useful for analyzing non-polar, symmetric bonds and aromatic ring systems. aip.org The Raman spectrum of this compound would show strong signals for the symmetric breathing vibrations of the pyridine and oxazole rings. nih.gov The C-Br bond, being a relatively weak and non-polar bond, would also be expected to produce a distinct Raman signal.

Table 4: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 3100-3000 | Aromatic C-H stretching | Pyridine and Oxazole rings |

| 1610-1590 | Ring stretching | Pyridine ring |

| ~1000 | Symmetric ring breathing | Pyridine ring |

| ~850 | Ring breathing | Oxazole ring |

Note: These are representative values based on analogous compounds. aip.org

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₅BrN₂O), HRMS would confirm the molecular weight with high precision.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks have an intensity ratio of approximately 1:1. miamioh.edunih.gov This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pathways provides further structural confirmation. Upon ionization, the molecular ion can break apart in predictable ways. For this compound, expected fragmentation would include:

Loss of the bromine radical (•Br): [M - Br]⁺

Cleavage of the bond between the rings: yielding ions corresponding to the bromopyridinyl cation and the oxazolyl radical, or vice versa.

Fragmentation of the oxazole ring: typically involving the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). clockss.org

Fragmentation of the pyridine ring: involving the loss of hydrogen cyanide (HCN).

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Ion Formula | Description |

|---|---|---|---|

| 224 | 226 | [C₈H₅BrN₂O]⁺ | Molecular Ion (M⁺) |

| 145 | 145 | [C₈H₅N₂O]⁺ | [M - Br]⁺ |

| 156 | 158 | [C₅H₃BrN]⁺ | Bromopyridinyl cation |

| 69 | 69 | [C₃H₂NO]⁺ | Oxazolyl cation |

| 196 | 198 | [C₈H₅BrN₂]⁺ | [M - CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal System and Space Group Analysis

The crystal system and space group are fundamental descriptors of the symmetry and repeating pattern within a crystal lattice. While the specific crystal structure for this compound is not publicly available, analysis of closely related pyridyl-heterocycle derivatives provides significant insight into the expected crystallographic parameters. For instance, analogous compounds frequently crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. researchgate.netmdpi.com

A common space group observed for such structures is P2₁/c, a centrosymmetric space group that is prevalent for organic molecules. mdpi.com The determination of the space group is critical as it defines the symmetry operations (like rotations, reflections, and inversions) that relate the molecules within the unit cell. This information is foundational for solving and refining the crystal structure.

Table 1: Crystallographic Data for Representative Pyridyl-Heterocycle Analogues

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 3-(pyridin-4-yl)- researchgate.netuzh.chubbcluj.rotriazolo[4,3-a]pyridine | C₁₂H₈N₄ | Monoclinic | P2₁/c | mdpi.com |

| 6-bromo-3-(pyridin-4-yl)- researchgate.netuzh.chubbcluj.rotriazolo[4,3-a]pyridine | C₁₂H₇BrN₄ | Monoclinic | P2₁/c | mdpi.com |

| Pyrazolo[1,5-a]pyridine-oxadiazole derivative (3a) | C₂₀H₁₅N₅O | Monoclinic | - | researchgate.net |

Note: The specific compound this compound is not listed due to the absence of publicly available crystallographic data. The listed analogues illustrate common crystal systems and space groups for this class of compounds.

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, dictate the physical properties of the solid, such as melting point and solubility. For pyridyl-oxazole derivatives, several key interactions are typically observed:

π-π Stacking: The planar aromatic pyridine and oxazole rings facilitate attractive, non-covalent interactions between them. These stacking interactions, where the rings are arranged in a parallel or offset fashion, are crucial for the stabilization of the crystal structure. redalyc.orgresearchgate.net In many related structures, these interactions lead to the formation of layered or columnar motifs in the crystal packing.

Hydrogen Bonding: Although the parent this compound lacks strong hydrogen bond donors, analogues with substituents like hydroxyl or amino groups can form robust intermolecular hydrogen bonds. Even in the absence of these, weaker C-H···N or C-H···O hydrogen bonds can play a significant role in directing the crystal packing arrangement.

Halogen Bonding: The presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding, where the electropositive region on the halogen atom interacts with a nucleophilic site (like the nitrogen atom of a neighboring molecule). This type of directional interaction is increasingly recognized as a powerful tool in crystal engineering.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. ubbcluj.roup.ac.za This technique is particularly useful for studying conjugated systems, such as the interconnected π-system of this compound.

The absorption spectrum of such compounds is typically characterized by intense bands arising from π → π* transitions. uzh.chtanta.edu.eg These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; larger conjugated systems generally absorb at longer wavelengths (a bathochromic or red shift). researchgate.net

In heterocyclic systems containing nitrogen and oxygen, weaker n → π* transitions may also be observed. uzh.ch These involve the promotion of an electron from a non-bonding orbital (the lone pairs on N or O) to a π* antibonding orbital.

Studies on analogous pyrazolo[1,5-a]pyridine-containing oxadiazole derivatives have shown that these compounds exhibit absorption maxima in the range of 283 nm to 303 nm. researchgate.net The exact λmax for this compound would depend on factors like the solvent polarity and the electronic influence of the bromine substituent. The conjugation between the pyridine and oxazole rings is expected to result in strong absorption in the UV region. thepharmajournal.com

Table 2: Representative UV-Vis Absorption Data for Analogous Heterocyclic Systems

| Compound Class | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine-oxadiazole derivatives | 283 - 303 nm | π → π* | researchgate.net |

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential tool for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD signal is only observed for molecules that are chiral and absorb light.

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in a substituent. Furthermore, linear or branched oligomers of pyridyl-oxazole units can adopt specific helical conformations upon binding to chiral biological macromolecules, such as DNA or proteins, thereby inducing a CD signal.

A notable application of this is seen in the study of pyridyl-oxazole oligomers as potential ligands for G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc. researchgate.net In these studies, the addition of the pyridyl-oxazole ligand to a solution of c-Myc G-quadruplex DNA resulted in significant changes in the CD spectrum. These changes, such as an enhancement of the positive peak at ~260 nm and the negative peak at ~240 nm, indicate that the ligand binds to the DNA and induces or stabilizes a particular chiral conformation of the G-quadruplex. researchgate.net This demonstrates how CD spectroscopy can be a powerful method to probe the interactions of chiral or pro-chiral pyridyl-oxazole analogues with biological targets.

Reactivity and Chemical Transformations of 2 2 Bromopyridin 4 Yl Oxazole

Reactivity at the Bromine Atom

The bromine atom at the C2 position of the pyridine (B92270) ring is the most prominent site for chemical modification, primarily through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom on the pyridine ring of 2-(2-Bromopyridin-4-YL)oxazole serves as an excellent electrophilic partner in these transformations. The Suzuki-Miyaura and Stille couplings are particularly well-utilized for this purpose. vulcanchem.comwikipedia.org

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly effective method for creating biaryl and heteroaryl-aryl linkages. wikipedia.org In the context of this compound, the reaction with various aryl or heteroaryl boronic acids or their esters leads to the formation of 2-(2-Arylpyridin-4-YL)oxazole and 2-(2-Heteroarylpyridin-4-YL)oxazole derivatives. These reactions are typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and require a base such as K₂CO₃, K₃PO₄, or CsF. mdpi.combeilstein-journals.org

Similarly, the Stille coupling reaction, which utilizes an organotin reagent, is a versatile method for C-C bond formation. copbela.org The reaction of this compound with an arylstannane or heteroarylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields the corresponding coupled products. vulcanchem.commdpi.com The Stille reaction is known for its tolerance of a wide variety of functional groups. vulcanchem.com

The following tables summarize typical conditions for these cross-coupling reactions based on studies of 2-bromopyridine (B144113) derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 °C (MW) | Moderate | mdpi.com |

| Pd(OAc)₂ (ligand-free) | K₃PO₄ | Isopropanol/H₂O | 100 °C | Good to Excellent | researchgate.net |

| Pd₂(dba)₃ / Phosphine (B1218219) Ligand | K₃PO₄ | Dioxane | 40 °C | Good to Excellent | nih.gov |

Table 2: Representative Conditions for Stille Coupling of 2-Bromopyridine Derivatives

| Catalyst System | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI, CsF | Dioxane | 100 °C | Good | mdpi.com |

| Pd(PPh₃)₄ | - | Toluene | 110 °C | High | nih.gov |

In palladium-catalyzed reactions, the choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. For couplings involving 2-bromopyridines, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org For instance, ligands like JackiePhos have been shown to be effective in Stille couplings involving challenging substrates. nih.gov

In systems with multiple potential reaction sites, such as dihalogenated pyridines, the choice of ligand can control the regioselectivity of the coupling. By varying the amount of a simple ligand like triphenylphosphine (B44618) (PPh₃) relative to the palladium source, one can preferentially activate one C-halogen bond over another. wikipedia.org While this compound has only one bromine, the electronic environment created by the ligand is crucial for achieving high yields and preventing side reactions. For example, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective coupling in dihalopyrimidines, a related heterocyclic system.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r). This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The relative reactivity of 2-halopyridines in SNA_r reactions often follows the order I > Br > Cl > F when reacting with soft nucleophiles like thiolates. sci-hub.se However, with hard nucleophiles such as alkoxides, the order can be reversed (F > Cl > Br > I), suggesting the rate-determining step can vary with the nucleophile. sci-hub.se

Therefore, this compound is expected to react with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 2-substituted pyridine derivatives. These reactions may require elevated temperatures or microwave irradiation to proceed efficiently. sci-hub.se Copper-catalyzed C-N coupling reactions, a variation of nucleophilic substitution, have also been successfully applied to halo-oxazoles to form bonds with nitrogen-containing heterocycles. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring itself possesses distinct reactive characteristics, separate from the bromine substituent.

Electrophilic Aromatic Substitution (if applicable under specific conditions)

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) significantly more difficult compared to benzene. wikipedia.orggcwgandhinagar.com Reactions such as Friedel-Crafts alkylation or acylation typically fail, leading instead to reaction at the basic nitrogen atom. wikipedia.org When EAS does occur under forcing conditions (e.g., harsh nitration), substitution happens at the C3 and C5 positions, which are the most electron-rich carbons in the ring. wikipedia.org The presence of the electron-withdrawing oxazole (B20620) group at the C4 position would further deactivate the pyridine ring towards electrophilic attack.

In contrast, the oxazole ring is generally more susceptible to electrophilic substitution, which typically occurs at the C5 position. vulcanchem.comtandfonline.com Therefore, under electrophilic conditions, substitution on the oxazole ring of this compound would be the more likely outcome.

A common strategy to facilitate electrophilic substitution on the pyridine ring is through the formation of a pyridine N-oxide. The N-oxide group is activating and directs incoming electrophiles to the C2 and C4 positions. wikipedia.org Subsequent deoxygenation can then restore the pyridine ring.

Other reactions involving the pyridine ring include modifications at the nitrogen atom. As a tertiary amine, the pyridine nitrogen is basic and readily undergoes protonation to form salts or alkylation with alkyl halides to form quaternary pyridinium (B92312) salts. gcwgandhinagar.compharmaguideline.com

Metalation and Lithiation Strategies (e.g., Directed Ortho Metalation)

Metalation, particularly lithiation, is a powerful tool for the functionalization of heteroaromatic compounds. For oxazoles, deprotonation typically occurs at the C2 position. wikipedia.org However, the presence of substituents can direct the metalation to other positions. In the case of this compound, the pyridine nitrogen can direct metalation to the adjacent C3 or C5 positions of the pyridine ring, a process known as directed ortho metalation (DoM).

While specific studies on the directed ortho metalation of this compound are not extensively detailed in the available literature, related strategies on substituted pyridines and oxazoles provide insight into its potential reactivity. For instance, the lithiation of 2-bromopyridine itself is a common method to generate a 2-pyridyl organometallic species, which can then undergo further reactions. semanticscholar.org This is typically performed at low temperatures to prevent side reactions. semanticscholar.org

Furthermore, the oxazole ring can also be selectively lithiated. Vedejs and others have shown that oxazoles can be lithiated at the C2-position, and in the presence of certain directing groups or through specific reaction conditions, lithiation at the C5-position is also achievable. nih.gov For example, a common strategy involves the use of a strong base like n-butyllithium (n-BuLi) to deprotonate the oxazole ring. sci-hub.se The resulting lithiated intermediate can then be trapped with various electrophiles. sci-hub.se The regioselectivity of lithiation on the oxazole ring can be influenced by other substituents present on the ring. sci-hub.se

In the context of this compound, a competition between metalation at the pyridine C3-position (directed by the pyridine nitrogen) and the oxazole C5-position (influenced by the pyridine substituent) could be envisioned. The outcome would likely depend on the specific base used, reaction temperature, and the presence of additives like tetramethylethylenediamine (TMEDA). acs.org

Reactivity of the Oxazole Ring

Oxazoles are generally reactive towards electrophiles. numberanalytics.com Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activating groups are present. wikipedia.org Bromination of oxazoles, for instance, can be achieved using reagents like N-bromosuccinimide (NBS). slideshare.net

Nucleophilic attack on the oxazole ring is less common unless the ring is activated by electron-withdrawing groups or a good leaving group is present at the C2 position. wikipedia.org The oxazole ring itself is considered a weak base. numberanalytics.com However, the ring can be cleaved under certain nucleophilic conditions. slideshare.net

The oxazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with strong acids can lead to decomposition. slideshare.net In some cases, the oxazole ring can be opened and subsequently recyclized to form other heterocyclic systems. researchgate.netresearchgate.net This reactivity is often driven by the presence of specific functional groups on the oxazole ring. For example, 5-aminooxazoles can undergo recyclization in the presence of nucleophiles or electrophiles. researchgate.net While specific examples for this compound are not provided, this inherent reactivity of the oxazole core suggests potential for such transformations. It has been hypothesized that mild oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) can cause ring-opening and degradation of the oxazole scaffold. nih.gov

Palladium-catalyzed C-H activation has emerged as a powerful method for the functionalization of heterocycles, including oxazoles. mdpi.comnih.govsemanticscholar.org This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at positions that might be difficult to access through traditional methods. The C-H bonds of the oxazole ring, particularly at the C5-position, can be activated and coupled with various partners, such as aryl halides. mdpi.comnih.govsemanticscholar.org This approach has been utilized in the synthesis of oligo-heteroaryles. mdpi.comnih.govsemanticscholar.org For example, the cross-coupling of 2,6-bis(oxazol-5-yl)pyridine with 2-bromopyridine derivatives proceeds through a double C-H activation of the oxazole rings. mdpi.comnih.govsemanticscholar.org This methodology is highly relevant to this compound, suggesting that the C5-H of its oxazole ring could be a site for further functionalization.

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| C-H Activation/Cross-Coupling | Pd(II)/Cu(I) catalysts, 2-bromopyridine derivatives | Formation of C-C bonds between oxazole and pyridine rings | mdpi.comnih.govresearchgate.net |

| Double C-H Activation | Pd catalyst, 2,6-bis(oxazol-5-yl)pyridine, 2-bromopyridine | Synthesis of oligo-heteroaryles | mdpi.comnih.govsemanticscholar.org |

Functional Group Interconversions on Pyridine and Oxazole Moieties

The bromo group on the pyridine ring and the inherent reactivity of the oxazole ring allow for a variety of functional group interconversions. The bromine atom at the C2-position of the pyridine ring is particularly susceptible to nucleophilic substitution and is a key handle for cross-coupling reactions.

Common transformations of the 2-bromopyridine moiety include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds. bohrium.com

Stille Coupling: Reaction with organostannanes. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes. mdpi.com

Magnesiation: In-situ formation of a Grignard reagent. core.ac.uk

These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, significantly diversifying the molecular structure.

Functional group interconversions on the oxazole ring are also possible. For example, if a formyl group were introduced onto the oxazole ring, it could be converted to an oxime, which can then undergo further reactions. mdpi.com

Formation of Complex Polycyclic and Oligomeric Systems

This compound is a valuable building block for the synthesis of more complex molecular architectures, such as polycyclic and oligomeric systems. mdpi.comnih.govresearchgate.net The presence of both a reactive bromo group and a functionalizable oxazole ring makes it an ideal monomer for polymerization and cyclization reactions.

Researchers have utilized pyridyl-oxazole units to construct 'head-to-tail'-connected oligomers. mdpi.comnih.gov These oligomers are often synthesized through a combination of van Leusen oxazole synthesis and Pd-catalyzed C-H activation/cross-coupling reactions. mdpi.comnih.govresearchgate.net The general strategy involves the coupling of a bromopyridine derivative with an oxazole, where the C-H bond of the oxazole is activated. mdpi.comnih.gov By iteratively applying this methodology, oligomers of varying lengths can be assembled. researchgate.net

Theoretical and Computational Investigations of 2 2 Bromopyridin 4 Yl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool for assessing the structural and spectral properties of organic molecules. irjweb.com Methods like the B3LYP functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to balance computational accuracy with efficiency. semanticscholar.orgajchem-a.com These calculations are foundational for understanding the molecule's intrinsic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, revealing its most stable three-dimensional structure. The optimization provides key data on bond lengths, bond angles, and dihedral (torsional) angles. irjweb.com For 2-(2-Bromopyridin-4-YL)oxazole, this analysis would determine the relative orientation of the pyridine (B92270) and oxazole (B20620) rings. The dihedral angle between the two rings is a critical parameter, indicating the degree of planarity which influences electronic conjugation. In similar linked heterocyclic systems, near-planar conformations are often the most stable. iucr.org

Representative Optimized Geometrical Parameters This table presents illustrative values for key geometric parameters based on typical data for oxazole and pyridine rings. Actual calculated values would require a specific DFT study.

| Parameter | Bond/Angle | Representative Value | Significance |

|---|---|---|---|

| Bond Length | C-Br (Pyridine) | ~1.89 Å | Influences reactivity in cross-coupling reactions. |

| C-O (Oxazole) | ~1.36 Å | Characteristic of the oxazole ring structure. | |

| C=N (Oxazole) | ~1.29 Å | Indicates double bond character within the ring. | |

| C-C (Inter-ring) | ~1.47 Å | Length of the bond connecting the two rings. | |

| Bond Angle | C-C-N (Pyridine) | ~123° | Defines the geometry of the pyridine ring. |

| C-O-C (Oxazole) | ~105° | Defines the geometry of the five-membered oxazole ring. |

| Dihedral Angle | C-C-C-N (Inter-ring) | ~0° or ~180° | Describes the twist between the pyridine and oxazole rings. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Gap)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a molecule like this compound, the HOMO is typically distributed across the π-electron system of both rings, while the LUMO is also located on the aromatic framework. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen can influence the energy levels and distribution of these orbitals. scirp.org

Representative Frontier Orbital Energies This table provides representative energy values. Specific values are dependent on the computational method and solvent model used.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.6 eV | Relates to the ionization potential and electron-donating ability. |

| E(LUMO) | ~ -2.1 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. ajchem-a.comvulcanchem.com |

Global Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.trnih.gov These parameters, derived from conceptual DFT, help predict how the molecule will behave in chemical reactions.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). dergipark.org.tr

These parameters provide a quantitative scale for reactivity, allowing for comparisons between different molecules. researchgate.net For this compound, the bromine atom would likely increase the electrophilicity of the molecule compared to an unsubstituted analogue. scirp.org

Representative Global Reactivity Descriptors Values are illustrative and derived from the representative HOMO/LUMO energies above.

| Descriptor | Formula | Representative Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.35 | High negative value indicates stability but susceptibility to electrophilic attack. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 | A moderate value suggests a balance between stability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.20 | Indicates a significant capacity to act as an electrophile. |

Mechanistic Studies of Synthetic Transformations via Computational Modeling

Beyond static properties, computational modeling is invaluable for elucidating the mechanisms of chemical reactions. acs.orgrsc.org For a molecule like this compound, this could involve studying its formation, such as through a van Leusen reaction or a palladium-catalyzed cross-coupling, which are common methods for synthesizing such structures. mdpi.comorganic-chemistry.org

Transition State Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction pathway, and its energy relative to the reactants determines the activation energy of the reaction. Computational methods can locate the geometry of a TS and calculate its energy. acs.org This information is critical for understanding reaction rates and predicting whether a proposed reaction pathway is feasible under given conditions. For example, in a Suzuki coupling to form the C-C bond between the pyridine and oxazole rings, DFT could be used to model the transition states of the oxidative addition, transmetalation, and reductive elimination steps. bohrium.com

Reaction Coordinate Mapping

Once a transition state is located, its validity is confirmed by mapping the reaction coordinate, often through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. pku.edu.cn A true transition state must connect the reactants on one side with the products on the other. This analysis provides a detailed map of the energy landscape of the reaction, confirming the proposed mechanism and offering a deeper understanding of how bonds are formed and broken throughout the transformation. pku.edu.cn

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be correlated with experimental data to validate both the theoretical models and the synthesized molecular structures. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.net

Theoretical calculations for this compound are typically performed using DFT methods, such as the B3LYP or M06-2X functionals, with a suitable basis set like 6-311++G(d,p). figshare.comirjweb.combohrium.com These calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and UV-Visible (UV-Vis) absorption spectra.

For instance, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimentally obtained spectra. sci-hub.sehmdb.camdpi.com A good correlation between the theoretical and experimental values serves as a strong indicator of the correct structural assignment. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). figshare.comfaccts.de This method provides information about the electronic transitions between molecular orbitals, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). figshare.combohrium.com The predicted maximum absorption wavelengths (λ_max) from TD-DFT calculations can then be compared with experimental UV-Vis spectra, often showing good agreement. bohrium.com

Below is a hypothetical data table illustrating the kind of correlation that can be achieved between experimental and theoretical spectroscopic data for a compound like this compound, based on findings for analogous structures. researchgate.netbohrium.com

| Spectroscopic Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| ¹³C NMR (δ, ppm) - C2 (Oxazole) | 162.5 | 163.1 |

| ¹³C NMR (δ, ppm) - C4 (Pyridine) | 145.8 | 146.3 |

| ¹³C NMR (δ, ppm) - C2 (Pyridine) | 142.1 | 142.9 |

| UV-Vis λ_max (nm) | 295 | 302 |

| FT-IR (cm⁻¹) C=N stretch | 1610 | 1615 |

Non-Linear Optical (NLO) Properties Prediction and Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. bohrium.comrsc.org Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties due to intramolecular charge transfer. bohrium.com The compound this compound can be considered a D-π-A system, where one heterocyclic ring acts as an electron donor and the other as an acceptor, linked by a conjugated system.

Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. bohrium.com Key parameters that quantify the NLO response are the polarizability (α) and the first hyperpolarizability (β). analis.com.myfrontiersin.org These properties are calculated using functionals such as B3LYP, CAM-B3LYP, or M06-2X with extended basis sets. figshare.combohrium.com The calculated values are often compared to those of a well-known reference material like urea (B33335) to assess their potential. jksus.org

The magnitude of the first hyperpolarizability (β_tot) is a critical indicator of the second-order NLO activity of a molecule. A higher β_tot value suggests a more significant NLO response. For many pyridine and oxazole derivatives, theoretical calculations have predicted substantial NLO properties, often many times greater than that of urea. jksus.orgworldscientific.com

The predicted NLO properties for this compound, based on typical values for similar compounds, are presented in the table below. bohrium.comjksus.orgresearchgate.net

| NLO Parameter | Calculated Value (M06-2X/6-311++G(d,p)) | Reference (Urea) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D | 1.37 D |

| Average Polarizability (⟨α⟩) (esu) | 25.5 x 10⁻²⁴ | 3.8 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) (esu) | 150 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Intramolecular Charge Transfer (ICT) Mechanisms

The concept of intramolecular charge transfer (ICT) is fundamental to understanding the electronic and optical properties of many organic molecules, including their NLO response. bohrium.comresearchgate.net In a molecule like this compound, ICT involves the transfer of electron density from an electron-rich part of the molecule (the donor) to an electron-deficient part (the acceptor) upon photoexcitation. researchgate.netmdpi.com

Theoretical investigations into ICT mechanisms primarily rely on the analysis of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis. figshare.combohrium.com The FMOs, namely the HOMO and LUMO, are crucial in determining the electronic transition properties. In a typical D-π-A system, the HOMO is predominantly localized on the donor moiety, while the LUMO is localized on the acceptor moiety. The energy gap between the HOMO and LUMO (E_gap) is an important parameter; a smaller energy gap generally facilitates ICT and is often associated with enhanced NLO properties. nih.gov

NBO analysis provides a more detailed picture of the charge distribution and the nature of the donor-acceptor interactions. figshare.com It can quantify the charge transfer between the donor and acceptor parts of the molecule and identify the specific orbitals involved in the hyperconjugative interactions that stabilize the charge-separated state. bohrium.com For this compound, the pyridine ring can act as an electron-withdrawing group (acceptor), while the oxazole ring, depending on its substitution, can have electron-donating characteristics. The bromine atom also influences the electronic properties through its inductive and mesomeric effects.

The table below summarizes the key computational findings related to the ICT mechanism in this compound, based on studies of analogous systems. figshare.comnih.gov

| Computational Parameter | Finding | Implication for ICT |

|---|---|---|

| HOMO Localization | Primarily on the oxazole ring and bromine atom | Identifies the electron donor region |

| LUMO Localization | Primarily on the pyridine ring | Identifies the electron acceptor region |

| HOMO-LUMO Energy Gap (E_gap) | ~4.5 eV | Indicates the energy required for electronic excitation and charge transfer |

| NBO Charge on Pyridine Moiety | Negative | Confirms its role as an electron acceptor |

| NBO Charge on Oxazole Moiety | Positive | Confirms its role as an electron donor |

Advanced Research Applications of 2 2 Bromopyridin 4 Yl Oxazole As a Chemical Scaffold

Role as a Synthetic Building Block for Complex Molecules and Heterocyclic Architectures

The strategic placement of a bromine atom on the pyridine (B92270) ring of 2-(2-Bromopyridin-4-YL)oxazole makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its utility as a building block for constructing larger, more intricate molecular frameworks. Researchers have extensively used this compound in reactions such as the Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily substituted with aryl, heteroaryl, or alkyl groups through palladium-catalyzed Suzuki coupling reactions. This allows for the systematic extension of the molecular structure, leading to the creation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. The pyridine and oxazole (B20620) nitrogen atoms also provide sites for further functionalization or coordination with metal centers, adding to its synthetic versatility.

The construction of complex heterocyclic architectures is another key application. By leveraging the reactivity of the bromo-substituent, chemists can forge new rings and fused-ring systems. For example, intramolecular cyclization reactions can be designed to create novel polycyclic aromatic compounds. The combination of the electron-deficient pyridine ring and the electron-rich oxazole ring imparts unique electronic properties to the molecules synthesized from this scaffold, which is a desirable feature in many advanced materials.

Utilization in Ligand Design for Organometallic Catalysis

The nitrogen atoms within the pyridine and oxazole rings of this compound make it an excellent candidate for use as a ligand in organometallic chemistry. The bidentate nature of the N,N-chelating core allows it to form stable complexes with a variety of transition metals, which are often the active centers in catalytic processes.

The coordination chemistry of ligands derived from this compound has been explored with several transition metals, including palladium, platinum, ruthenium, and iridium. The resulting metal complexes often exhibit interesting photophysical and electrochemical properties. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine or oxazole rings, which in turn influences the properties and reactivity of the metal center. This tunability is crucial for designing catalysts with specific activities and selectivities.

For example, iridium(III) complexes incorporating ligands derived from this scaffold have been investigated for their potential as phosphorescent emitters in organic light-emitting diodes (OLEDs). The strong chelation of the ligand to the iridium center, coupled with the electronic characteristics of the pyridyl-oxazole framework, can lead to high quantum yields and long-lived excited states.

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. The this compound scaffold can be modified to incorporate chiral elements, leading to the formation of chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of inducing enantioselectivity in a variety of chemical transformations.

One common strategy involves introducing a chiral substituent at a position close to the coordinating nitrogen atoms. When this chiral ligand complexes with a metal, it creates a chiral environment around the metal's active site. This chiral pocket can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomeric product. These chiral catalysts have been applied in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Applications in Materials Science

The unique electronic and photophysical properties of molecules derived from this compound make them attractive for applications in materials science, particularly in the development of optoelectronic and supramolecular materials.

The extended π-conjugated systems that can be constructed from the this compound building block are often highly fluorescent. By carefully designing the molecular structure, researchers can create fluorescent dyes that absorb and emit light at specific wavelengths. These materials are of interest for applications in bioimaging, sensing, and as active components in OLEDs.

Furthermore, derivatives of this compound have been investigated as two-photon absorbers. Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. Materials with high TPA cross-sections are valuable for applications such as 3D microfabrication, optical data storage, and photodynamic therapy. The combination of electron-donating and electron-accepting moieties within a molecule, a design principle that can be readily implemented using the this compound scaffold, is known to enhance TPA properties.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The pyridyl and oxazolyl nitrogen atoms, along with the potential for introducing other functional groups, make this compound and its derivatives excellent components for constructing supramolecular assemblies.

These molecules can act as "tectons" or building blocks that self-assemble into well-defined, higher-order structures. For example, the pyridine nitrogen can participate in hydrogen bonding, while the aromatic rings can engage in π-stacking interactions. By programming the non-covalent interactions through synthetic design, it is possible to create complex architectures such as molecular grids, cages, and polymers. These supramolecular materials can exhibit novel properties and functions, with potential applications in areas like molecular recognition, sensing, and catalysis.

Based on a comprehensive review of available scientific literature, there is currently no specific, published research focusing on the use of This compound for the development of chemical probes and tools for chemical biology research, when excluding its applications related to direct biological or therapeutic activity.

Extensive searches for the application of this compound in areas such as the creation of fluorescent labels, affinity probes, or other bioconjugation tools for research purposes did not yield relevant findings. The existing research on this compound and related scaffolds predominantly centers on their synthesis and evaluation as intermediates for pharmacologically active molecules. This falls outside the strict scope defined for this article.

Consequently, it is not possible to provide detailed research findings or data tables for section 6.4 as requested, due to the absence of dedicated research in this specific, non-therapeutic domain of chemical biology.

Conclusion and Future Research Directions

Summary of Synthetic Feasibility and Reactivity Profile of 2-(2-Bromopyridin-4-YL)oxazole

The synthesis of this compound and its analogs is well-established, primarily relying on robust and versatile chemical transformations. A common and efficient method involves the Van Leusen oxazole (B20620) synthesis, which constructs the oxazole ring from an appropriate aldehyde precursor. mdpi.comnih.gov This approach is often part of a multi-step sequence that may begin with readily available starting materials like chelidamic acid. researchgate.net Alternative strategies include the cyclization of α-halo ketones with primary amides or the dehydration of α-acylamino ketones, demonstrating the flexibility in accessing the core structure.

The reactivity of this compound is dominated by the presence of the bromine atom on the pyridine (B92270) ring, which serves as a handle for a variety of cross-coupling reactions. This feature allows for the strategic introduction of diverse functional groups. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to form new carbon-carbon bonds, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. mdpi.comnih.gov These reactions are fundamental to creating a library of derivatives with varied substituents. The pyridyl nitrogen also offers a site for potential quaternization, and the oxazole ring itself can undergo certain electrophilic substitutions, although this is less common compared to reactions at the bromo-position. researchgate.netscribd.com The combination of a pyridine ring, which can act as a ligand for metal coordination, and a stable oxazole moiety makes this compound a privileged scaffold. researchgate.netdicp.ac.cn

A summary of typical cross-coupling reactions utilized for the derivatization of brominated pyridyl-oxazole systems is presented below.

Table 1: Representative Cross-Coupling Reactions for Pyridyl-Oxazole Derivatization

| Reaction Type | Catalyst/Reagents | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | 2-Bromopyridine (B144113) derivative | Aryl- or heteroaryl-substituted pyridine | Forms C(sp²)-C(sp²) bonds | sci-hub.se |

| C-H Activation/Coupling | Pd(II)/Cu(I) catalyst | 2-Bromopyridine and an oxazole | Pyridyl-oxazole linked structure | Forms C-C bonds by activating a C-H bond | mdpi.comnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | 4-Bromopyridine derivative | Amino-substituted pyridine | Forms C-N bonds | vulcanchem.com |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Bromo- or iodopyridine derivative | Alkynyl-substituted pyridine | Forms C-C(sp) bonds | mdpi.com |

Unexplored Reactivity Pathways and Synthetic Challenges

Despite the well-documented reactivity, several pathways remain underexplored. The reactivity of the oxazole ring itself, particularly towards cycloaddition reactions or ring-opening transformations, has not been extensively studied for this specific scaffold. scribd.com While the C-Br bond is the primary reactive site, exploring selective C-H activation at other positions on the pyridine or oxazole rings could offer novel routes to unique isomers and multifunctionalized derivatives. mdpi.comresearchgate.net

Synthetic challenges may arise in achieving high regioselectivity when multiple reactive sites are present, especially in more complex derivatives. For instance, competitive reactions between the pyridyl nitrogen and the bromo-substituent under certain conditions could lead to undesired side products or lower yields. The synthesis of sterically hindered derivatives via cross-coupling can also be challenging, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve satisfactory outcomes. Furthermore, while methods like the Van Leusen reaction are powerful, they can have limitations regarding substrate scope and functional group tolerance, presenting an ongoing challenge for the synthesis of highly complex target molecules. mdpi.comnih.gov

Potential for Development of Novel Derivatives with Tunable Properties

The true potential of this compound lies in its capacity as a versatile intermediate for creating novel derivatives with finely-tuned properties. The predictable reactivity of the C-Br bond allows for the systematic modification of the molecule's steric and electronic profile.

By employing various cross-coupling reactions, a wide array of functional groups can be introduced at the 2-position of the pyridine ring. For example:

Electronic Properties: Introducing electron-donating or electron-withdrawing aryl groups via Suzuki coupling can modulate the electron density of the pyridyl-oxazole system. sci-hub.se This is crucial for applications in organic electronics, where tuning the HOMO/LUMO energy levels is essential for designing efficient materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photophysical Properties: Attaching fluorophores or chromophores can lead to new fluorescent probes or sensors. The inherent spectroscopic properties of the pyridyl-oxazole core can be enhanced or shifted by conjugation with other aromatic systems, making them useful for imaging or sensing applications. solubilityofthings.com

Biological Activity: The introduction of pharmacologically relevant moieties could generate new classes of therapeutic agents. The pyridyl-oxazole scaffold is a known "privileged structure" found in many biologically active compounds, and creating libraries of derivatives is a common strategy in drug discovery. researchgate.netnih.govrsc.org For instance, derivatives have been explored as potential anticancer and antimicrobial agents. nih.govsioc-journal.cn

The modular nature of its synthesis allows for a combinatorial approach, rapidly generating a diverse set of compounds for screening in various applications. researchgate.netresearchgate.net

Broader Implications in Organic Synthesis and Functional Materials Design

The chemistry of this compound has broader implications beyond its direct applications. It serves as a model system for studying the interplay of heterocyclic rings and their influence on chemical reactivity and physical properties. The synthetic strategies developed for this molecule can be applied to a wider range of heteroaromatic systems. mdpi.comnih.gov

In the field of organic synthesis , this compound is a prime example of a multipurpose building block, where different parts of the molecule can be selectively functionalized. sci-hub.se This concept is central to modern synthetic chemistry, enabling the efficient construction of complex molecules from simpler, pre-functionalized units.

In functional materials design , the pyridyl-oxazole motif is of significant interest. The pyridine unit provides a reliable coordination site for metal ions, making these compounds excellent ligands for creating metallo-supramolecular assemblies or catalysts. dicp.ac.cnacs.org The rigid, aromatic structure, combined with the ability to form extended π-conjugated systems through derivatization, makes it a promising candidate for the development of advanced materials with tailored optical, electronic, and sensing capabilities. researchgate.net The exploration of oligomers and polymers based on this repeating unit could lead to new classes of conductive polymers, liquid crystals, or materials for nonlinear optics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.